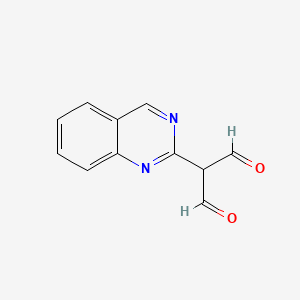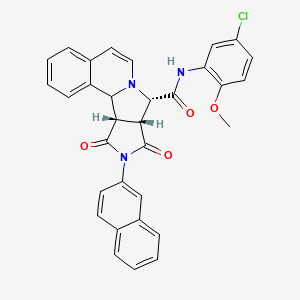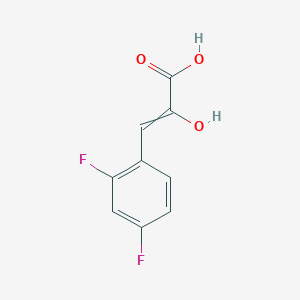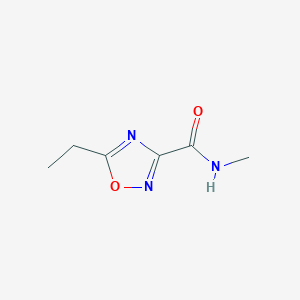![molecular formula C16H15NO5S B12619436 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920803-48-1](/img/structure/B12619436.png)
4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a morpholinone ring attached to a phenyl group, which is further connected to a benzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using catalytic amounts of potassium fluoride and N-fluorobenzenesulfonimide (NFSI) to facilitate the formation of the sulfonate ester .
Industrial Production Methods
Industrial production of sulfonate esters, including this compound, often involves the use of sulfonyl chlorides due to their high reactivity and commercial availability. The process may include the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The morpholinone ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of oxidized morpholinone derivatives.
Reduction: Formation of reduced morpholinone derivatives.
Hydrolysis: Formation of phenol and benzenesulfonic acid.
Applications De Recherche Scientifique
4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar reactivity but lacking the morpholinone ring.
Phenyl Benzenesulfonate: Another sulfonate ester with a phenyl group but without the morpholinone moiety.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group instead of the morpholinone ring.
Uniqueness
4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to the presence of the morpholinone ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other sulfonate esters and sulfonic acids, making it valuable for specialized applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
920803-48-1 |
|---|---|
Formule moléculaire |
C16H15NO5S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[4-[(2R)-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C16H15NO5S/c18-16-11-21-15(10-17-16)12-6-8-13(9-7-12)22-23(19,20)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,17,18)/t15-/m0/s1 |
Clé InChI |
OYBCJBIPFIHZDN-HNNXBMFYSA-N |
SMILES isomérique |
C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)






![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)

![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)

![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
